molecular formula C19H19NO4S B407433 N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-2,4-dimethylbenzenesulfonamide CAS No. 420842-52-0

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-2,4-dimethylbenzenesulfonamide

Cat. No.: B407433
CAS No.: 420842-52-0
M. Wt: 357.4g/mol
InChI Key: NAGLSRPYIBXCEY-UHFFFAOYSA-N
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Description

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-2,4-dimethylbenzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a benzofuran ring and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-2,4-dimethylbenzenesulfonamide typically involves multi-step organic reactions. One common method includes the acetylation of 2-methylbenzofuran followed by sulfonation with 2,4-dimethylbenzenesulfonyl chloride. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-2,4-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-2,4-dimethylbenzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-2,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The benzofuran ring and sulfonamide group are key functional moieties that contribute to its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-butyryl-4-fluoro-2-methylbenzenesulfonamide
  • N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-benzoyl-4-methylbenzenesulfonamide
  • N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-benzoyl-2-naphthalenesulfonamide

Uniqueness

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-2,4-dimethylbenzenesulfonamide stands out due to its specific substitution pattern on the benzofuran and benzenesulfonamide rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-2,4-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4S/c1-11-5-8-18(12(2)9-11)25(22,23)20-15-6-7-17-16(10-15)19(13(3)21)14(4)24-17/h5-10,20H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAGLSRPYIBXCEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC(=C3C(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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